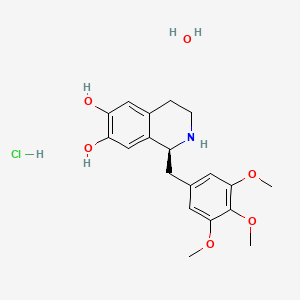
TRETOQUINOL HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TRETOQUINOL HYDROCHLORIDE is a synthetic compound known for its potent bronchodilator properties. It is primarily used in the treatment of respiratory conditions such as asthma, bronchitis, and pneumoconiosis. The compound functions as a beta-2 adrenergic receptor agonist, which helps in relaxing bronchial muscles and alleviating bronchoconstriction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimetoquinol hydrochloride involves multiple steps, starting from the condensation of 3,4,5-trimethoxybenzaldehyde with tetrahydroisoquinoline. This is followed by a series of hydroxylation and methylation reactions to produce the final compound. The reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of trimetoquinol hydrochloride follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions: TRETOQUINOL HYDROCHLORIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacokinetic properties.
Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of trimetoquinol hydrochloride, which are studied for their pharmacological properties .
科学的研究の応用
TRETOQUINOL HYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of beta-2 adrenergic receptor agonists and their interactions.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: this compound is extensively researched for its therapeutic potential in treating respiratory conditions. It is also studied for its potential use in treating other conditions such as cardiovascular diseases.
作用機序
TRETOQUINOL HYDROCHLORIDE exerts its effects by selectively stimulating beta-2 adrenergic receptors in the bronchial muscles. This leads to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby alleviating bronchoconstriction. The compound also has minor effects on beta-1 adrenergic receptors, which can influence heart rate and cardiac output .
類似化合物との比較
Salbutamol: Another beta-2 adrenergic receptor agonist used in the treatment of asthma and other respiratory conditions.
Terbutaline: Similar in function to trimetoquinol hydrochloride, used as a bronchodilator.
Isoprenaline: A non-selective beta-adrenergic agonist with both beta-1 and beta-2 receptor activity.
Uniqueness: TRETOQUINOL HYDROCHLORIDE is unique due to its high potency and rapid onset of action. It also has a distinct chemical structure that allows for specific interactions with beta-2 adrenergic receptors, making it highly effective in treating bronchoconstriction .
特性
CAS番号 |
72534-66-8 |
|---|---|
分子式 |
C19H26ClNO6 |
分子量 |
399.9 g/mol |
IUPAC名 |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO5.ClH.H2O/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;;/h7-10,14,20-22H,4-6H2,1-3H3;1H;1H2/t14-;;/m0../s1 |
InChIキー |
NYRVBYLXLHGXDP-UTLKBRERSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
72534-66-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















